4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Overview
Description
4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a useful research compound. Its molecular formula is C16H15NO5S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in the synthesis and degradation of certain biomolecules .
Pharmacokinetics
Similar compounds have been shown to have varied bioavailability and are metabolized by various enzymes in the body .
Result of Action
Similar compounds have been known to exhibit a range of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, leading to a decrease in enzyme activity and subsequent changes in metabolic processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it impacts cellular metabolism by inhibiting key enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on metabolic pathways. This inhibition can result in changes in gene expression, as the compound affects transcription factors and other regulatory proteins . Furthermore, it can modulate enzyme activity by altering the conformation of the enzyme-substrate complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its inhibitory effects . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily affects metabolic pathways. At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function and overall health .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it inhibits enzymes in the glycolytic pathway, leading to a decrease in ATP production and altered energy metabolism . Additionally, it affects the tricarboxylic acid cycle, resulting in changes in the levels of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via membrane transporters and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can affect energy metabolism and other mitochondrial functions . The precise localization within cells can determine the compound’s overall impact on cellular processes .
Properties
IUPAC Name |
4-benzylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c18-16(19)15-10-17(13-8-4-5-9-14(13)22-15)23(20,21)11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWSKXNIGWQETG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1S(=O)(=O)CC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.